Cyclomethycaine hydrochloride

Vue d'ensemble

Description

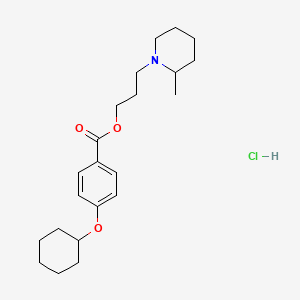

Molecular Structure Analysis

The molecular formula of Cyclomethycaine hydrochloride is C22H33NO3.HCl . The molecular weight is 395.96 . The percent composition is C 66.73%, H 8.65%, N 3.54%, O 12.12%, Cl 8.95% .Physical and Chemical Properties Analysis

Cyclomethycaine has a density of 1.1±0.1 g/cm3, a boiling point of 486.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 104.3±0.3 cm3, and it has 4 hydrogen bond acceptors and 0 hydrogen bond donors .Applications De Recherche Scientifique

Cyclometalation and Chemical Synthesis

Cyclometalation is a key process in chemical synthesis, where cyclomethycaine hydrochloride can play a role. For instance, the cyclometalation of 3-(2-naphthyl)-d-alanine methyl ester, involving the hydrochloride salt and Pd(OAc)2, highlights a specific application of hydrochloride salts in forming complex chemical structures (Vicente et al., 2009).

Pharmaceutical Analysis and Detection

This compound is also relevant in pharmaceutical analysis. For example, a method involving liquid chromatography-tandem mass spectrometry (LC-MS-MS) was developed for the quantitation of cyclizine, a related compound, in serum. This demonstrates the importance of hydrochloride salts in analytical methods in pharmaceutical sciences (Mohammadi et al., 2005).

Biophysical and Biochemical Research

In biophysical and biochemical research, this compound-related compounds are studied for their interactions with biological molecules. For instance, the binding characteristics of Cyclobenzaprine hydrochloride (CBH), a muscle relaxant, to human serum albumin were studied using UV-VIS absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy. This type of research provides insight into the drug-protein interactions which are crucial for understanding drug efficacy and metabolism (Baig et al., 2019).

Chemical Impurity Profiling

The profiling of chemical impurities is another important application. A study demonstrated the use of micellar Ultra performance liquid chromatography (UPLC) method for analyzing mixtures containing cyclizine hydrochloride, emphasizing the role of hydrochloride salts in identifying and quantifying impurities in pharmaceutical products (Saad et al., 2022).

Mécanisme D'action

Target of Action

Cyclomethycaine hydrochloride, also known as Hexylcaine hydrochloride , primarily targets the sodium channels in the neuronal cell membrane of peripheral nerves . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are fundamental to nerve signal transmission.

Mode of Action

This compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site for this compound is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium channels, this compound prevents the generation and propagation of action potentials, thereby inhibiting nerve signal transmission . The downstream effects of this action include a loss of sensation in the area where the drug is applied, providing a local anesthetic effect.

Pharmacokinetics

It is known that this compound is a short-acting local anesthetic . It is also known that local anesthetics are typically metabolized by plasma esterases .

Result of Action

The primary result of this compound’s action is the inhibition of nerve signal transmission , leading to a local anesthetic effect . This means that the application of this compound results in a loss of sensation in the area of application, providing relief from pain or discomfort.

Analyse Biochimique

Biochemical Properties

Cyclomethycaine hydrochloride, as a local anesthetic, primarily interacts with sodium channels in nerve cells . By inhibiting sodium influx through these channels, it prevents the generation of action potentials, thereby blocking signal conduction and causing a loss of sensation . This interaction is crucial for the compound’s role in biochemical reactions.

Cellular Effects

The primary cellular effect of this compound is the inhibition of sodium channels, which disrupts the normal function of nerve cells . This disruption affects various cellular processes, including cell signaling pathways and cellular metabolism. The compound’s influence on these processes is largely due to its ability to prevent the generation and conduction of nerve impulses .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with sodium channels in nerve cells . By binding to these channels, it inhibits the influx of sodium ions, preventing the generation of action potentials . This mechanism of action is how this compound achieves its anesthetic effects.

Subcellular Localization

Given its mechanism of action, it is likely localized to the cell membrane where it interacts with sodium channels .

Propriétés

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;/h11-14,18,20H,2-10,15-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWWXJRCWHOHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968463 | |

| Record name | 3-(2-Methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-61-1 | |

| Record name | Cyclomethycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOMETHYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FYK6V755H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

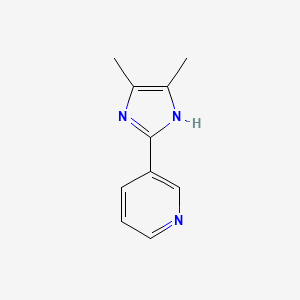

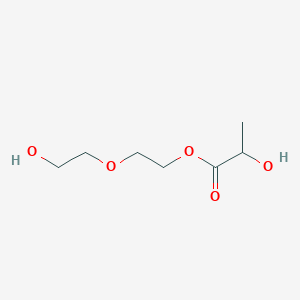

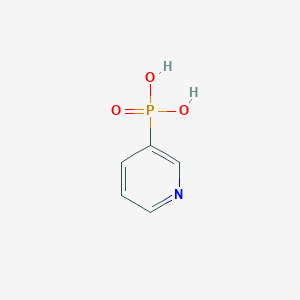

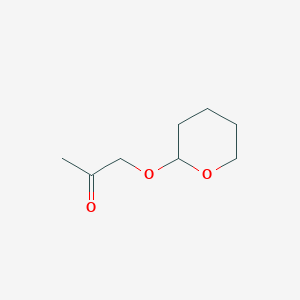

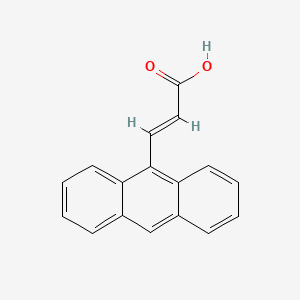

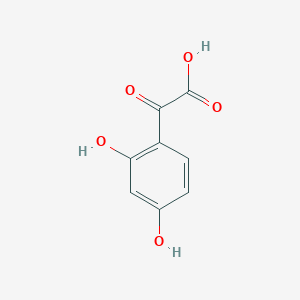

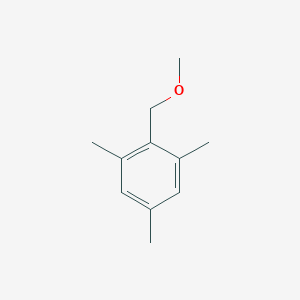

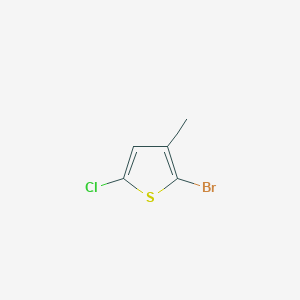

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-](/img/structure/B3053353.png)